Yangonin-d3
Description
Contextual Overview of Kavalactones and Yangonin (B192687) in Research
Kavalactones are a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). wikipedia.orgwikipedia.org For centuries, Pacific Islanders have used kava for its sedative, euphoric, and anxiolytic effects. wikipedia.org In modern research, these compounds are of significant interest for their potential therapeutic applications. mdpi.com
Classification and Chemical Scaffolding of Kavalactones
Kavalactones, also known as kavapyrones, are a class of lactone compounds. wikipedia.orgmdpi.com To date, 18 different kavalactones have been identified, with six major ones, including kavain (B167398), dihydrokavain, methysticin (B1662917), dihydromethysticin (B1670609), yangonin, and desmethoxyyangonin, accounting for approximately 96% of the plant's pharmacological activity. wikipedia.orgmdpi.com These compounds are characterized by a dihydropyranone structure. usdoj.govdrugbank.com The core chemical scaffold of kavalactones is an α-pyrone (a lactone) with a styryl or phenylethyl substituent at the 6-position. researchgate.net
Academic Significance of Yangonin as a Kavalactone Analog
Yangonin is one of the six major kavalactones and has been the subject of numerous academic studies. wikipedia.orgnih.gov Research has shown that yangonin acts as a selective agonist at the CB1 cannabinoid receptor and inhibits monoamine oxidase (MAO), particularly MAO-B. wikipedia.orgresearchgate.net It has also been investigated for its potential in treating pain, as well as its neuroprotective, antifungal, and antimicrobial properties. wikipedia.org Studies have also explored the potential of synthetic yangonin analogues in various therapeutic areas. nih.govnih.gov For instance, some analogues have shown promising anthelmintic activity against parasites like Haemonchus contortus. nih.gov Furthermore, yangonin has been found to exhibit hepatoprotective effects in certain experimental models by activating the farnesoid X receptor (FXR). tandfonline.com
Principles and Utility of Deuterium (B1214612) Isotopic Labeling in Research
Isotopic labeling is a powerful technique used to trace the path of molecules through reactions or biological systems. numberanalytics.com This is achieved by replacing one or more atoms in a molecule with their isotope. numberanalytics.com
Theoretical Foundations of Stable Isotope Tracers in Biological Systems
Stable isotope tracers, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used to study metabolism in living organisms. maastrichtuniversity.nlphysoc.org The fundamental principle is to introduce a labeled molecule (the tracer) into a biological system and then use analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the tracer and its metabolites. maastrichtuniversity.nlmusechem.com This allows researchers to track metabolic pathways, determine the rate of metabolic processes (flux), and understand how these processes are regulated. nih.govspringernature.com
Advantages of Deuteration for Analytical and Mechanistic Studies
Deuterium labeling, or deuteration, involves replacing hydrogen atoms with deuterium. musechem.com This subtle change can have significant benefits in research. nih.gov
Mechanistic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de This difference, known as the kinetic isotope effect, can be exploited to study reaction mechanisms. symeres.comsynmr.in By observing how deuteration affects the rate of a reaction, researchers can gain insights into the reaction's steps and intermediates. synmr.in
Metabolic Studies: Deuterated compounds are valuable tools for studying drug metabolism. symeres.comsynmr.in By administering a deuterated drug, researchers can trace its metabolic fate and identify its metabolites. synmr.in This information is crucial for understanding a drug's pharmacokinetic properties.
Analytical Sensitivity: In techniques like mass spectrometry, deuterated compounds serve as excellent internal standards. musechem.comsquarespace.com Because they have a slightly higher mass than their non-deuterated counterparts, they can be easily distinguished, leading to more accurate and precise quantification of the target molecule. squarespace.comsilantes.com This is particularly useful in complex biological samples where interference from other compounds can be a problem.
Position of Yangonin-d3 in Current Academic Research Landscape
This compound, the deuterated form of yangonin, is primarily used as an internal standard in analytical studies. squarespace.com Its application is crucial for the accurate quantification of yangonin in various matrices, including biological samples and commercial kava products. squarespace.comnih.gov
In pharmacokinetic studies, for example, this compound is added to plasma samples to allow for precise measurement of yangonin concentrations over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This enables researchers to determine key pharmacokinetic parameters. Similarly, in the quality control of kava products, this compound is used to quantify the amount of yangonin present, ensuring product consistency and accurate labeling. squarespace.com While much of the research focuses on its use as an analytical tool, the principles of deuteration suggest that this compound could also be used in mechanistic studies to investigate the metabolic pathways of yangonin in more detail.
Properties
Molecular Formula |
C₁₆H₁₅D₃O₄ |
|---|---|
Molecular Weight |
277.33 |
Synonyms |
4-Methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one-d3 ; 4-Methoxy-6-[β-(p-anisyl)vinyl]-α-pyrone-d3 ; 6-(p-Methoxystyryl)-4-methoxy-α-pyrone-d3 ; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Deuterated Yangonin
Strategic Approaches for Deuterium (B1214612) Incorporation in Yangonin (B192687) Synthesis
Precursor-Based Deuteration Strategies
Precursor-based deuteration is a common and effective method for introducing deuterium at specific, stable positions within a molecule. This strategy involves the synthesis of a key precursor molecule that already contains the deuterium atoms at the desired locations. This deuterated precursor is then carried through the remaining steps of the synthesis to yield the final deuterated product.
For the synthesis of Yangonin-d3, a logical precursor for deuteration is the p-methoxystyrene moiety. Specifically, the methoxy (B1213986) group on the phenyl ring is a prime target for deuteration. The synthesis would therefore involve the preparation of p-methoxy-d3-styrene. A plausible route to this precursor begins with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), which is used to alkylate a suitable phenol (B47542) precursor. The resulting deuterated anisole (B1667542) derivative can then be converted to the styrenic precursor.
Another potential precursor for deuteration is a deuterated version of a key building block in the pyrone ring formation. For instance, if a synthetic route utilizes a C2 or C4 fragment that ultimately becomes part of the pyrone ring, this fragment could be synthesized in a deuterated form.
Catalyst-Mediated Deuterium Exchange Techniques
Catalyst-mediated deuterium exchange offers an alternative approach where deuterium is introduced directly onto an existing molecular scaffold. This method typically involves the use of a heavy water (D₂O) as the deuterium source in the presence of a suitable catalyst. williams.edu Transition metal catalysts, such as palladium, platinum, or rhodium, are often employed to facilitate the exchange of hydrogen for deuterium on aromatic rings or at specific C-H bonds. mdpi.commarquette.eduresearchgate.net
For yangonin, this could theoretically involve the direct exchange of protons on the aromatic ring or other positions for deuterium. However, achieving high selectivity for the desired d3-isotopologue can be challenging with this method, as multiple positions on the molecule might be susceptible to exchange, leading to a mixture of deuterated species. The reaction conditions, including temperature, pressure, and the choice of catalyst, would need to be carefully optimized to favor the desired deuteration pattern. williams.edu While powerful, the direct exchange on the final yangonin molecule might be less controlled than a precursor-based strategy for producing a specific isotopologue like this compound.
Detailed Synthetic Pathways for this compound and Analogous Deuterated Kavalactones
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established synthetic routes for 6-aryl-4-methoxy-2-pyrones and general deuteration methodologies. jst.go.jpnih.gov The following sections outline a plausible multi-step synthesis.
Multi-step Reaction Sequences and Reaction Conditions
A likely synthetic pathway for this compound involves the condensation of a diketone or a related precursor with a deuterated styryl component. A key intermediate is the 4-methoxy-6-methyl-2H-pyran-2-one, which can be synthesized from dehydroacetic acid. The methyl group of this pyrone can then be functionalized to allow for the introduction of the deuterated styryl group.
A plausible synthetic sequence is as follows:
Synthesis of a Deuterated Precursor: The synthesis would likely commence with the preparation of a deuterated p-methoxyphenyl derivative. For instance, p-hydroxybenzaldehyde could be reacted with a deuterated methylating agent like iodomethane-d3 in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield p-methoxy-d3-benzaldehyde.
Formation of the Styryl Moiety: The resulting deuterated aldehyde can then undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester to generate the deuterated styryl group.
Construction of the Pyrone Ring: The core 2-pyrone structure of yangonin is often synthesized through the condensation of an appropriate β-ketoester with an aldehyde or ketone. General methods for the synthesis of 6-aryl-4-methoxy-2-pyrones often involve the reaction of an aryl-substituted acetyl compound with a ketene (B1206846) dithioacetal derivative in the presence of a base. jst.go.jp Alternatively, palladium-catalyzed cross-coupling reactions can be used to attach the aryl group to a pre-formed pyrone ring. nih.gov
Condensation and Cyclization: The deuterated styryl precursor would be reacted with a suitable C4 building block, such as a derivative of acetoacetic acid, to form the pyrone ring. This condensation is typically followed by a cyclization and dehydration sequence, often under acidic or basic conditions, to yield the final this compound molecule.
The reaction conditions for each step would need to be carefully controlled. For example, the Wittig reaction is typically carried out in an aprotic solvent like THF or ether, while the pyrone ring formation might require heating in the presence of a catalyst.
Purification and Isolation of Deuterated Products
The purification of this compound is crucial to ensure its isotopic and chemical purity, especially for its use as an analytical standard. Following the synthesis, the crude product would likely be a mixture containing the desired deuterated compound, unreacted starting materials, and side products.
Standard purification techniques for kavalactones and their analogs are applicable here. These methods include:
Column Chromatography: This is a primary method for separating the desired product from impurities. Silica gel is a common stationary phase, and a gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used as the mobile phase. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is a common choice for separating kavalactones. researchgate.net
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a crystalline product with high purity.
The purity of the isolated this compound would be assessed using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Physicochemical and Isotopic Characterization of this compound
The definitive identification and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods confirm the molecular structure, determine the exact mass, and quantify the level of deuterium incorporation.
Physicochemical Properties of Yangonin (Unlabeled)
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ nih.govcaymanchem.com |
| Molar Mass | 258.27 g/mol nih.govcaymanchem.com |
| Appearance | Solid nih.gov |
| Melting Point | 153 - 154 °C nih.gov |
This table is interactive. Users can sort and filter the data.
The introduction of three deuterium atoms in place of three hydrogen atoms in this compound results in a nominal mass increase of 3 Da compared to the unlabeled compound.
Mass Spectrometry (MS) is a fundamental tool for characterizing deuterated compounds.
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would be expected at an m/z value approximately 3 units higher than that of unlabeled yangonin. For example, if unlabeled yangonin shows a protonated molecule at m/z 259.09, this compound would be expected around m/z 262.11.
Fragmentation Pattern: The fragmentation pattern of this compound in tandem MS (MS/MS) would be similar to that of unlabeled yangonin, but the fragments containing the deuterated methoxy group would show a corresponding mass shift. This can help to confirm the location of the deuterium labels. gentechscientific.comwikipedia.orgmiamioh.edu
Isotopic Enrichment: High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment, which is the percentage of molecules that have been successfully deuterated. By analyzing the intensities of the isotopic peaks for both the labeled and unlabeled compounds, the percentage of deuterium incorporation can be accurately calculated. github.comresearchgate.netnih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (O-CH₃) would be absent or significantly reduced in intensity, confirming the location of the deuterium labels. The rest of the proton signals should remain largely unchanged compared to the spectrum of unlabeled yangonin. nih.govnih.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum of this compound would show a characteristic triplet for the carbon atom of the deuterated methoxy group (CD₃) due to coupling with deuterium (spin I=1). The chemical shift of this carbon would also be slightly different from the corresponding carbon in the unlabeled compound. The signals for the other carbon atoms in the molecule would be largely unaffected. nih.govnih.govresearchgate.net
Infrared (IR) Spectroscopy can also provide evidence of deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The IR spectrum of this compound would be expected to show new absorption bands in the C-D stretching region.
Through the combined application of these synthetic and analytical methodologies, this compound can be prepared with high chemical and isotopic purity and thoroughly characterized, making it a reliable tool for advanced scientific research.
Advanced Spectroscopic Confirmation (e.g., NMR, IR, Mass Spectrometry)
The structural integrity and successful incorporation of deuterium in this compound are confirmed through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is a primary tool for confirming the identity of this compound. It verifies the change in molecular weight due to the replacement of three hydrogen atoms with deuterium. The molecular formula for this compound is C₁₅H₁₁D₃O₄, resulting in a molecular weight of approximately 261.29 g/mol . lgcstandards.comclearsynth.com In mass spectra, the molecular ion peak for this compound will appear at a higher mass-to-charge ratio (m/z) compared to its unlabeled counterpart. For instance, in Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS), the protonated molecule [M+H]⁺ of unlabeled yangonin is observed at an m/z of approximately 259, while the corresponding ion for this compound is found at an m/z of about 262. squarespace.com This distinct mass shift provides clear evidence of successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the precise location of the deuterium atoms within the molecule. In the case of this compound, the deuterium atoms are typically introduced at the methoxy group (O-CD₃). lgcstandards.com In the ¹H-NMR spectrum, this would be confirmed by the disappearance of the singlet signal corresponding to the methoxy protons (O-CH₃) that is present in the spectrum of unlabeled yangonin. Furthermore, ¹³C-NMR spectroscopy can show changes in the signal for the methoxy carbon due to the coupling with deuterium (C-D coupling), which often results in a multiplet with a lower intensity compared to the sharp singlet of a ¹³C nucleus coupled to hydrogen. tubitak.gov.tr Techniques like COSY can further help in the complete assignment of the proton resonances. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can detect the presence of C-D bonds. The stretching vibrations of C-D bonds appear at a lower frequency (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of these characteristic C-D absorption bands in the IR spectrum of this compound, which are absent in unlabeled yangonin, serves as additional proof of deuteration.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation for this compound | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Formula | C₁₅H₁₁D₃O₄ | lgcstandards.com |
| Mass Spectrometry (MS) | Molecular Weight | 261.29 g/mol | lgcstandards.comclearsynth.com |
| Mass Spectrometry (MS) | [M+H]⁺ Ion (m/z) | ~262 | squarespace.com |
| ¹H-NMR | Methoxy Signal | Absence of O-CH₃ proton signal | lgcstandards.com |
| ¹³C-NMR | Methoxy Carbon Signal | Characteristic multiplet due to C-D coupling | tubitak.gov.tr |
| Infrared (IR) Spectroscopy | C-D Stretch | Presence of absorption bands around 2100-2250 cm⁻¹ | General Spectroscopic Principle |
Determination of Isotopic Purity and Enrichment
Ensuring high isotopic purity and accurately determining the level of deuterium enrichment are crucial for the utility of this compound, especially when used as an internal standard in quantitative mass spectrometry.
Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. It is most commonly determined using High-Resolution Mass Spectrometry (HRMS). By analyzing the relative intensities of the ion peaks corresponding to the deuterated molecule (e.g., at m/z 262 for [M+H]⁺) and the unlabeled molecule (m/z 259 for [M+H]⁺), the isotopic purity can be calculated. Commercial standards of this compound often report a chemical purity of over 95%, determined by HPLC, but isotopic purity is a separate and critical measure. lgcstandards.com Rigorous quality control checks using HRMS are necessary to account for any batch-to-batch variability, which can include the presence of non-deuterated impurities.
Isotopic Enrichment is a measure of the abundance of the isotope in the labeled position. For this compound, this would be the percentage of deuterium at the methoxy group. Mass spectrometry is the definitive tool for this analysis. The goal is to have minimal contribution from molecules with fewer than the desired three deuterium atoms (d0, d1, d2). The relative abundances of these species are quantified by comparing their respective peak areas in the mass spectrum. For applications like pharmacokinetic studies, high isotopic enrichment is vital to prevent interference from naturally occurring isotopes and to ensure accurate quantification. squarespace.com
Table 2: Parameters for Isotopic Purity Assessment of this compound
| Parameter | Analytical Method | Purpose | Reference |
|---|---|---|---|
| Isotopic Distribution | Mass Spectrometry (MS) | To quantify the percentage of d3, d2, d1, and d0 species. | |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound irrespective of its isotopic composition. | lgcstandards.com |
| QC Checks | High-Resolution Mass Spectrometry (HRMS) | To control for batch-to-batch variability in deuterium incorporation. |
Scale-Up Synthesis Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger, more cost-effective production for widespread research use involves several key considerations. The synthesis of complex, isotopically labeled natural products is often a multi-step process, and scalability is a significant challenge. acs.org
Efficiency and Cost-Effectiveness: One major consideration is the development of a synthetic route that is both high-yielding and economically viable. researchgate.net Strategies such as "late-stage" isotopic labeling are often preferred. x-chemrx.com This involves introducing the deuterium atoms as late as possible in the synthetic sequence to maximize the incorporation of the expensive isotopic label into the final product and to minimize the number of synthetic steps required post-labeling. x-chemrx.comacs.org Using readily available and cost-effective deuterium sources, like D₂O, is also a key strategy. x-chemrx.com
Process Optimization and Technology: For larger scale production, modern synthesis technologies can be employed. Flow chemistry, for example, offers advantages over traditional batch synthesis by providing precise control over reaction parameters like temperature and time, which can lead to improved yields and safety. x-chemrx.com Additionally, the use of computer-controlled microreactors and high-speed parallel synthesis equipment can facilitate the optimization of reaction conditions for scale-up. google.com
Reproducibility and Purity: Ensuring batch-to-batch reproducibility is paramount for providing a reliable supply of this compound for research. The scaled-up process must consistently produce a product with high chemical and isotopic purity. This requires robust purification methods and stringent quality control at each step of the manufacturing process.
Advanced Analytical and Bioanalytical Applications of Yangonin D3
Development and Validation of Quantitative Analytical Methods Utilizing Yangonin-d3 as an Internal Standard
The incorporation of a stable isotope-labeled internal standard (IS) like this compound is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. lcms.cz An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. nih.gov Deuterated standards are considered the gold standard because they compensate for variations in sample preparation, injection volume, and matrix effects—where other components in a sample can suppress or enhance the analyte's signal. lcms.czmdpi.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies
UHPLC-MS/MS is a powerful technique for the simultaneous quantification of multiple analytes in a single run. thieme-connect.comresearchgate.net In the analysis of kavalactones, validated UHPLC-MS/MS methods have been developed for use in pharmacokinetic studies, requiring the measurement of these compounds in complex biological matrices like human plasma. researchgate.netnih.gov
In one such validated bioanalytical method, a suite of deuterated kavalactones was synthesized and used as internal standards to quantify six major kavalactones and two flavokavains. researchgate.netnih.gov For the quantification of yangonin (B192687), a structurally similar deuterated compound, desmethoxythis compound, was employed as the internal standard. nih.gov The chromatographic separation was achieved on a C18 column, and detection was performed with a triple quadrupole mass spectrometer. nih.gov The use of these deuterated internal standards ensured that the method was selective and specific, with no interfering peaks from the blank plasma matrix observed at the retention times of the analytes or the standards. nih.gov This approach allows for highly sensitive and reliable quantification, which is essential for understanding the pharmacokinetic profiles of these compounds. nih.gov
Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) Applications
Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid detection of analytes in various materials with minimal to no sample preparation. nih.govsquarespace.com This makes it a valuable tool for high-throughput screening and analysis of complex products, such as commercial kava (B3030397) preparations. nih.govresearchgate.net
A validated DART-HRMS method has been successfully established for the quantification of yangonin in a variety of kava products, using this compound as the deuterated internal standard. nih.govsquarespace.com In this application, extracts of kava products were spiked with a known concentration of this compound. squarespace.com The analysis was performed by integrating the peaks of specific m/z values. To avoid signal overload from the highly abundant non-labeled yangonin, researchers used the isotope peak of yangonin ([M+H]+ at m/z 260.100) and the corresponding isotope peak for this compound for ratio calculations, ensuring accurate quantification. squarespace.com This method proved effective for analyzing both solid and liquid products, demonstrating the versatility of DART-HRMS when combined with a suitable internal standard. nih.govsquarespace.com
Calibration Curve Construction and Linearity Assessment
A calibration curve is essential for quantitative analysis, relating the measured instrument response to the known concentration of an analyte. utoronto.ca In methods using an internal standard, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's nominal concentration. nih.govsquarespace.com
The linearity of the curve is a critical measure of method performance, typically assessed by the coefficient of determination (R²). mdpi.comnih.gov For both UHPLC-MS/MS and DART-HRMS methods, this compound (or a similar deuterated analogue) facilitates the construction of highly linear calibration curves over a wide range of concentrations. For instance, a UHPLC-MS/MS method for kavalactones in human plasma demonstrated linearity from 0.25 to 100 ng/mL with an R² value greater than 0.99, using a weighted linear regression (1/X²). nih.gov Similarly, a DART-HRMS method for yangonin in commercial products established linearity over a range of 5–200 µg/mL with R² values of ≥0.9990. squarespace.com
| Analytical Technique | Analyte | Internal Standard | Linear Range | Weighting Factor | Correlation (R²) | Source |
|---|---|---|---|---|---|---|
| UHPLC-MS/MS | Yangonin | Desmethoxythis compound | 0.25–100 ng/mL | 1/X² | > 0.99 | nih.gov |
| DART-HRMS | Yangonin | This compound | 5–200 µg/mL | Not Specified | ≥ 0.9990 | squarespace.com |
Quantification Limits, Recoveries, and Precision in Complex Matrices
Method validation requires the determination of key performance metrics, including the lower limit of quantification (LLOQ), extraction recovery, and precision, especially when dealing with complex matrices. ksu.edu.sa The LLOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. squarespace.com
In the UHPLC-MS/MS analysis of kavalactones in human plasma, the LLOQ for yangonin was established at 0.25 ng/mL. nih.gov The extraction recovery for all analytes was found to be greater than 90%, and the matrix effect was minimal (95.7–108.8%), demonstrating the effectiveness of the sample preparation and the use of deuterated internal standards in mitigating matrix-induced signal variability. nih.gov
For the DART-HRMS method, the LLOQ for yangonin in various kava products was determined to be 5 µg/mL. nih.govsquarespace.com This method was successfully applied to quantify yangonin in 16 different commercial kava products, with concentrations in solid products ranging from 2.71 to 8.99 mg/g and in liquid products from 1.03 to 4.59 mg/mL. nih.gov
| Analytical Technique | Matrix | LLOQ | Extraction Recovery | Precision (Intra/Inter-day RSD) | Source |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Human Plasma | 0.25 ng/mL | > 90% | Not Specified | nih.gov |
| DART-HRMS | Kava Products (Liquid/Solid) | 5 µg/mL | Not Applicable (Direct Analysis) | Within ±15% of nominal values for QC samples | squarespace.com |
Role of this compound in Metabolomics Research
Beyond its role as an internal standard for targeted quantification, stable isotope-labeled compounds like this compound have significant potential in the field of metabolomics, particularly for elucidating metabolic pathways. nih.govnih.gov
Non-Targeted Stable Isotope Labeling Analysis for Pathway Discovery
Non-targeted stable isotope labeling is a powerful strategy used in metabolomics to discover novel metabolites and map metabolic pathways. nih.govfrontiersin.org The fundamental principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system, such as a cell culture or an in vivo model. mdpi.comnih.gov As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites. mdpi.com
By analyzing samples with mass spectrometry, researchers can specifically search for the characteristic mass shift imparted by the isotope. unl.eduunl.edu Metabolites derived from the labeled precursor will appear as isotopologues with a higher mass, forming distinct patterns or doublets when compared to their unlabeled counterparts. unl.edu This allows for the confident identification of all compounds originating from the initial labeled molecule, thereby tracing its metabolic fate and revealing previously unknown biotransformation products or entire metabolic pathways. nih.govfrontiersin.org
While specific studies detailing the use of this compound as a tracer for non-targeted pathway discovery are not prevalent, its structure as a deuterated compound makes it an ideal candidate for such research. If introduced into an appropriate in vitro or in vivo system, researchers could track its metabolism by searching for all molecular features containing the deuterium (B1214612) label. This would enable the discovery and structural elucidation of yangonin metabolites, providing critical insights into its biotransformation and interaction with metabolic networks.
Metabolic Flux Analysis in In Vitro and Ex Vivo Systems
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. nih.gov By tracking the flow of atoms from a labeled substrate through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism in action. vanderbilt.edumpg.de Stable isotope-labeled compounds, such as this compound, are instrumental as tracers in these studies. vanderbilt.eduspectroinlets.com this compound is an isotopically labeled analog of Yangonin, a kavalactone found in the kava plant. pharmaffiliates.com The three deuterium atoms (d3) on the methoxy (B1213986) group of this compound act as a stable, non-radioactive tag, allowing researchers to trace the metabolic fate of the parent compound.
In in vitro systems, such as cell cultures (e.g., hepatocytes), this compound can be introduced into the culture medium. As the cells metabolize the compound, the deuterium label is incorporated into downstream metabolites. By measuring the rate of appearance of these deuterated metabolites using mass spectrometry, researchers can determine the flux through specific metabolic pathways involved in yangonin biotransformation. vanderbilt.edu This approach allows for the quantitative characterization of metabolic processes and can help identify key enzymes or pathways responsible for the compound's breakdown. creative-proteomics.com
Similarly, ex vivo studies utilize isolated tissues or organs (e.g., liver slices) to investigate metabolism in a more complex biological environment that still allows for experimental control. nih.govnih.gov In a typical ex vivo experiment, tissue preparations are incubated with this compound. Subsequent analysis of the tissue and incubation medium reveals the pattern and quantity of deuterated metabolites produced, offering insights into tissue-specific metabolism. nih.gov Comparing metabolic flux maps under different conditions can reveal how factors like disease state or co-administration of other compounds affect yangonin metabolism. vanderbilt.edu This information is critical for understanding how metabolic pathways are regulated and can help pinpoint key metabolic nodes. vanderbilt.eduethz.ch
Table 1: Illustrative Experimental Design for Metabolic Flux Analysis using this compound
This interactive table outlines a hypothetical experimental setup for an in vitro MFA study.
| Parameter | Description | Example | Rationale |
| System | Biological model used for the experiment. | Human Hepatocyte Cell Line (e.g., HepG2) | Provides a relevant and reproducible in vitro model for studying hepatic metabolism. |
| Tracer | The stable isotope-labeled compound. | This compound (C₁₅H₁₁D₃O₄) | The deuterium label allows for differentiation from endogenous compounds and tracing of metabolic pathways. pharmaffiliates.com |
| Incubation Time | Duration of cell exposure to the tracer. | Time course (e.g., 0, 2, 6, 12, 24 hours) | Allows for the determination of reaction rates (fluxes) by measuring metabolite formation over time. biorxiv.org |
| Analytical Method | Technique used to detect and quantify labeled compounds. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the sensitivity and mass resolution required to distinguish between labeled and unlabeled metabolites. nih.gov |
| Measured Outputs | Key data points collected for analysis. | Isotopic enrichment in potential metabolites (e.g., demethylated yangonin); rates of tracer uptake and metabolite excretion. vanderbilt.edu | These data are integrated into a computational model to calculate intracellular metabolic fluxes. nih.gov |
Interpretation of Isotopic Enrichment Patterns in Biological Samples
Following the administration of this compound in an experimental system, the key to understanding its metabolic fate lies in the analysis and interpretation of isotopic enrichment patterns in biological samples. mpg.de Isotopic enrichment refers to the proportion of a molecule that contains the stable isotope label. isotope.com Mass spectrometry (MS) is the primary analytical tool used to detect the mass difference between the native compound and its isotopically labeled counterpart and its metabolites. spectroinlets.com
This compound has a molecular weight that is three mass units higher than unlabeled yangonin due to the three deuterium atoms replacing three hydrogen atoms on the methoxy group. lgcstandards.com When a biological sample is analyzed by MS, the instrument can distinguish between molecules with different masses. The resulting mass isotopomer distributions (MIDs)—patterns showing the relative abundance of molecules with different numbers of isotopic labels—provide a wealth of information. mdpi.com
The interpretation of these MIDs allows researchers to:
Identify Metabolic Pathways: The mass shift in a detected metabolite reveals information about which part of the this compound molecule was retained or modified. For instance, if a metabolite is detected with a mass that is also 3 Da higher than its corresponding unlabeled standard, it indicates that the deuterated methoxy group remained intact during the metabolic conversion. Conversely, the absence of the +3 Da mass shift in a known metabolite would suggest a demethylation reaction has occurred.
Quantify Pathway Contribution: The relative intensity of the labeled peaks compared to the unlabeled peaks can be used to determine the proportion of a metabolite pool that originated from the administered tracer. This is crucial for understanding the contribution of exogenous yangonin to various metabolic pools. mpg.de
Determine Metabolic Turnover: By analyzing samples at different time points, the rate at which the isotopic label is incorporated into and cleared from different metabolite pools can be calculated, providing insights into the dynamics of yangonin metabolism. nih.gov
Correcting for the natural abundance of stable isotopes (like ¹³C) is a critical step in accurately calculating the true isotopic enrichment from the tracer. mdpi.com Computational algorithms are used to subtract the contribution of naturally occurring isotopes from the measured MIDs, ensuring that the calculated enrichment reflects only the incorporation of the deuterium label from this compound. mdpi.comnih.gov
Table 2: Hypothetical Interpretation of Mass Shifts for this compound Metabolites
This interactive table shows potential metabolites of this compound and how their isotopic patterns would be interpreted.
| Potential Metabolite | Assumed Reaction | Expected Mass Shift (vs. Unlabeled Metabolite) | Interpretation |
| This compound | Unchanged | +3 Da | The parent compound is present; no metabolism has occurred. |
| Demethoxy-yangonin-d0 | O-demethylation | 0 Da | The deuterated methoxy group has been removed. |
| Hydroxy-yangonin-d3 | Hydroxylation | +3 Da | A hydroxyl group was added to the molecule, but the deuterated methoxy group remains intact. |
| Dihydro-yangonin-d3 | Reduction of double bond | +3 Da | The ring structure was modified, but the deuterated methoxy group was not affected. |
Application in Standard Reference Material Development
The accuracy and reproducibility of analytical measurements are paramount in scientific research and quality control. constantcontact.com Certified Reference Materials (CRMs) are essential tools developed to ensure the reliability of these measurements. nih.govolemiss.edu A CRM is a standard that has been rigorously characterized for one or more properties and is issued with a certificate providing the property values and their uncertainties. caymanchem.com In the context of natural products, CRMs for compounds like yangonin are developed to standardize the quantification of these phytochemicals in dietary supplements and research materials. researchgate.netoup.com
While CRMs of the unlabeled ("native") compound serve as the primary calibrant for quantification, isotopically labeled analogs like this compound play a critical, complementary role as internal standards. scbt.com The use of a stable isotope-labeled internal standard is considered a gold-standard technique in quantitative mass spectrometry. nih.gov
The role of this compound in this context is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically almost identical to native yangonin, it behaves similarly during extraction, derivatization, and chromatographic separation. However, because it has a different mass, the mass spectrometer can measure it independently from the native yangonin.
By adding a precise amount of this compound to every sample and calibrator at the beginning of the analytical workflow, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the response of the native analyte to the response of the internal standard. This ratio remains constant even if the absolute signal intensity changes, leading to significantly improved precision and accuracy. Therefore, this compound is an ideal analytical tool to be used in conjunction with a Yangonin CRM for applications such as:
Quantifying yangonin content in kava raw materials and finished products. researchgate.net
Pharmacokinetic studies tracking the absorption and metabolism of yangonin.
Forensic and toxicological analysis. caymanchem.com
The availability of high-purity this compound as a reference material is crucial for the development and validation of robust analytical methods. lgcstandards.com
Table 3: Typical Specifications for this compound as an Analytical Reference Material
This interactive table provides an example of the product specifications for a commercially available this compound reference standard.
| Specification | Value | Significance |
| Chemical Formula | C₁₅H₁₁D₃O₄ | Defines the elemental composition, including the deuterium atoms. lgcstandards.com |
| Molecular Weight | 261.29 g/mol | Confirms the mass increase due to isotopic labeling. lgcstandards.com |
| Purity | ≥95% (typically by HPLC) | Ensures that the standard is free from significant impurities that could interfere with analysis. lgcstandards.com |
| Isotopic Enrichment | ≥98% Atom % D | Indicates the high percentage of deuterium at the labeled positions, ensuring a distinct mass signal. |
| Physical Form | Neat Solid or Solution in a specified solvent | Determines how the standard is handled and prepared for use. lgcstandards.com |
| Storage Condition | -20°C | Ensures the long-term stability and integrity of the compound. lgcstandards.com |
Pharmacokinetic and Metabolic Research Utilizing Labeled Yangonin Analogs in Preclinical Models
Investigation of Absorption and Distribution Mechanisms in Animal Models (e.g., Rats)
To understand how yangonin (B192687) is absorbed into the bloodstream and where it travels in the body, preclinical studies in animal models like rats are essential. Administering Yangonin-d3 allows researchers to accurately measure its concentration in various tissues and fluids over time, free from interference from any endogenous substances.
Tissue distribution studies aim to determine the extent to which a compound penetrates different organs and tissues. In a typical study involving this compound, the labeled compound would be administered to rats, and at selected time points, various tissues (such as the liver, brain, lungs, and kidneys) and plasma would be collected. The concentration of this compound in these samples would then be quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Studies conducted with unlabeled yangonin provide insight into the expected distribution patterns. Research in mice has shown that kavalactones are readily detected in the liver, lungs, and brain. nih.gov The highest concentrations of several kavalactones were observed in the liver, suggesting it is a major site of distribution and likely metabolism. nih.gov Notably, yangonin has been shown to cross the blood-brain barrier, which is consistent with the psychoactive effects of kava (B3030397). nih.govresearchgate.net A study using this compound would provide precise quantitative data on the rate and extent of its accumulation in these and other tissues. nih.gov
| Tissue | Observed Kavalactone Presence | Significance in this compound Studies |
|---|---|---|
| Liver | Highest concentrations observed nih.gov | Primary site for metabolism studies. |
| Brain | Crosses blood-brain barrier nih.govresearchgate.net | Correlates with central nervous system effects. |
| Lungs | Readily detected nih.gov | Indicates broad systemic distribution. |
| Plasma/Serum | Used to determine pharmacokinetic parameters nih.gov | Central compartment for modeling distribution. |
This table illustrates the expected tissue distribution based on studies with unlabeled kavalactones. A study with this compound would aim to quantify these distributions with high precision.
Pharmacokinetic data gathered from tissue distribution studies of this compound are used to develop compartmental models. These mathematical models describe the body as a series of interconnected compartments (e.g., central, peripheral) and estimate the rates of drug transfer between them. allucent.com This helps to summarize and predict the drug's disposition.
Tissue-Specific Distribution Studies
Elucidation of Metabolic Pathways and Enzyme Systems
Metabolism is the process by which the body chemically modifies compounds, which is critical for their detoxification and elimination. This compound is an ideal tool for these studies, as the deuterium (B1214612) label acts as a stable signature to track the transformation of the parent compound into its various metabolites.
To identify the enzymes responsible for metabolizing yangonin, in vitro experiments are conducted using subcellular fractions, primarily human liver microsomes (HLM) and rat liver microsomes (RLM). mdpi.comcas.cz These preparations contain a high concentration of phase I metabolic enzymes, especially Cytochrome P450 (CYP) isoforms. researchgate.net By incubating this compound with these microsomes and analyzing the depletion of the parent compound and formation of metabolites, researchers can characterize the metabolic pathways.
Studies with unlabeled yangonin have demonstrated that it interacts with several key CYP enzymes. It has been shown to be an inhibitor of multiple isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.gov The concentration required to inhibit enzyme activity by 50% (IC50) has been determined for several of these enzymes, indicating a potential for drug-drug interactions. researchgate.netevotec.com Yangonin exhibits mixed competitive-noncompetitive inhibition against certain enzymes. researchgate.net
| Enzyme | Reported IC50 Value (µM) for Yangonin* | Type of Inhibition |
|---|---|---|
| CYP1A2 | ~10 nih.gov | N/A |
| CYP2C9 | ~10 nih.gov | N/A |
| CYP2C19 | ~10 nih.gov | N/A |
| CYP3A4 | ~10 nih.gov | N/A |
| CES1 | 24.9 (Ki) researchgate.net | Mixed researchgate.net |
*Data derived from studies with unlabeled yangonin. IC50 values represent the concentration of a substance needed to inhibit a biological process by 50%. Ki (inhibition constant) is another measure of inhibitor potency.
A primary application of this compound is to definitively identify its metabolites. Following administration to an animal model, urine and feces are collected. The deuterium label allows metabolites derived from the drug to be easily distinguished from endogenous compounds by mass spectrometry.
Studies with unlabeled yangonin in rats have identified O-demethylation as a key metabolic pathway. nih.goveuropa.eud-nb.info This process involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the yangonin molecule. The major metabolite found in rat urine was identified as p-hydroxy-5,6-dehydrokawain. nih.goveuropa.eu Other transformations include the reduction of double bonds and hydroxylation. mdpi.comnih.gov Using this compound, where the deuterium atoms are strategically placed on a methoxy group, would confirm this pathway. The loss of the deuterium-labeled methyl group during metabolism would result in a specific mass shift in the resulting metabolite, providing unambiguous evidence of the O-demethylation process.
Compounds can alter the activity of metabolic enzymes not only by direct inhibition but also by affecting their expression through nuclear receptors like the Pregnane X Receptor (PXR). wikipedia.org PXR acts as a sensor for foreign substances (xenobiotics) and, when activated, increases the production of key metabolic enzymes like CYP3A4.
Research into the effect of individual kavalactones on PXR activation has shown that yangonin is a very weak activator of both human and rat PXR. nih.gov At a concentration of 50 µM, yangonin did not significantly activate PXR. nih.gov However, other research has indicated that yangonin may exert protective effects against liver conditions like cholestasis by activating a different nuclear receptor, the Farnesoid X Receptor (FXR). frontiersin.orgtandfonline.comresearchgate.netnih.govnih.gov Yangonin was found to bind to and activate FXR, which in turn regulates genes involved in bile acid transport and metabolism, such as Bsep, Mrp2, and Ntcp. researchgate.netnih.govnih.gov Studies using this compound could further clarify the interplay between metabolism and receptor activation, determining if metabolites of yangonin have different activity profiles at these nuclear receptors compared to the parent compound.
| Nuclear Receptor | Observed Effect of Yangonin* | Reference |
|---|---|---|
| Pregnane X Receptor (PXR) | No significant activation at 50 µM | nih.gov |
| Farnesoid X Receptor (FXR) | Activation, leading to hepatoprotective effects | researchgate.netnih.govnih.gov |
*Findings are based on studies with unlabeled yangonin.
Metabolic Transformations of Kavalactones: Hydroxylation, Demethylation, Ring Cleavage, Double Bond Reduction
The metabolism of kavalactones, a class of compounds found in the kava plant, is a multifaceted process involving several key biochemical reactions. The use of isotopically labeled analogs, such as this compound, has been pivotal in deciphering these complex metabolic pathways in preclinical research. The principal metabolic transformations that kavalactones undergo include hydroxylation, demethylation, ring cleavage, and the reduction of double bonds. nih.govnih.gov
Hydroxylation is a primary metabolic route for many kavalactones, a reaction that introduces a hydroxyl (-OH) group into the molecule. researchgate.net For instance, studies have identified hydroxylated metabolites of kavain (B167398), such as p-hydroxykawain. uni-regensburg.de In the case of desmethoxyyangonin, hydroxylation at the C-12 position has been observed. nih.gov While specific studies focusing solely on the hydroxylation of this compound are not extensively detailed in the available literature, the general metabolic patterns of kavalactones suggest that both the aromatic and lactone rings are potential sites for this modification. researchgate.net
Demethylation is a crucial metabolic pathway for methoxylated kavalactones like yangonin. nih.govnih.gov Yangonin contains a methoxy group that can be cleaved in a process known as O-demethylation, leading to the formation of desmethoxyyangonin. researchgate.net The utilization of deuterated yangonin, such as this compound where deuterium atoms are placed on the methoxy group, enables precise tracking of this specific metabolic event.
Ring Cleavage of the α-pyrone lactone ring represents another significant metabolic transformation for kavalactones. nih.gov This process can lead to the formation of more water-soluble acidic derivatives, which are more readily excreted from the body. However, studies in humans have not identified products resulting from the ring opening of the α-pyrone ring system, in contrast to findings in rat models. nih.gov
Double Bond Reduction is also a recognized metabolic pathway for kavalactones. nih.govnih.gov This reaction involves the saturation of the double bonds within the kavalactone structure. For example, the 3,4-double bond in the α-pyrone ring system can be reduced. nih.govnih.gov
Examination of Transporter-Mediated Processes
The interaction of kavalactones with cellular transport proteins is a critical determinant of their distribution and potential for drug interactions. Research has explored their effects on both efflux transporters, which expel substances from cells, and uptake transporters, which facilitate their entry.
Interaction with Efflux Transporters (e.g., Bsep, Mrp2)
Efflux transporters are vital for the elimination of xenobiotics from the body. The bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2) are key transporters located in the liver that pump substrates into the bile for excretion. researchgate.netresearcher.life
Studies have shown that yangonin can influence the activity of these transporters. Research indicates that yangonin induces the expression of both BSEP and MRP2. researchgate.netnih.gov This induction is mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis. researchgate.netnih.gov By increasing the expression of these efflux transporters, yangonin can enhance the efflux of bile acids and other substrates from liver cells. nih.gov
Modulation of Hepatic Uptake Transporters (e.g., Ntcp)
Hepatic uptake transporters are responsible for transporting compounds from the blood into the liver. The sodium taurocholate cotransporting polypeptide (NTCP) is a major transporter involved in the uptake of bile acids into hepatocytes. frontiersin.org
Research has demonstrated that yangonin can inhibit the hepatic uptake transporter NTCP. researchgate.netnih.gov This inhibition, coupled with the induction of efflux transporters, contributes to the protective effects of yangonin against cholestasis, a condition characterized by reduced bile flow. researchgate.netnih.gov The modulation of these transporters by yangonin is also linked to its activation of the farnesoid X receptor (FXR). nih.gov
Biotransformation Kinetics of Deuterated Yangonin
The use of deuterated analogs like this compound offers significant advantages in studying the biotransformation kinetics of the parent compound. The deuterium label provides a distinct mass signature that allows for highly sensitive and specific quantification by techniques such as liquid chromatography-mass spectrometry (LC-MS). bioscientia.de This is crucial for accurately determining pharmacokinetic parameters.
Clinical pharmacokinetic studies have been conducted on kavalactones, including yangonin, using deuterated internal standards to ensure analytical precision. nih.gov These studies have shown that kavalactones are absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) typically occurring between 1 and 3 hours. nih.gov
The table below presents hypothetical pharmacokinetic data for this compound and its primary metabolite, illustrating the type of information that can be obtained from such studies.
| Parameter | This compound | Desmethoxythis compound (Metabolite) |
| Tmax (h) | 1-3 | 2-4 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| t1/2 (h) | 1-2 | 2-4 |
| Metabolic Ratio | - | Ratio of metabolite to parent compound |
This table is for illustrative purposes and does not represent actual experimental data.
Kinetic parameters such as Tmax, maximum concentration (Cmax), and elimination half-life (t1/2) are essential for understanding the rate and extent of a drug's metabolism. The use of deuterated compounds like this compound helps to minimize analytical interferences, leading to more reliable and accurate kinetic data. scienceopen.com This information is fundamental for constructing pharmacokinetic models that can predict the behavior of the compound in the body.
Mechanistic and Cellular Studies of Yangonin S Biological Activities with Potential for Labeled Tracers
Molecular Target Identification and Receptor Interactions
Yangonin (B192687) interacts with several key molecular targets within the central nervous system and periphery, contributing to its pharmacological profile. These interactions underscore its potential as a modulator of various physiological processes.
Cannabinoid Receptor 1 (CB1) Agonism and Related Signaling Cascades
Yangonin has been identified as a selective agonist for the Cannabinoid Receptor 1 (CB1). wikipedia.org Research indicates that yangonin binds to the human recombinant CB1 receptor with a binding affinity (Ki) of 0.72 μM and an IC50 of 1.79 μM. wikipedia.orgmedchemexpress.comnih.gov Its affinity for the CB2 receptor is significantly lower, with a Ki greater than 10 μM, demonstrating its selectivity. wikipedia.orgnih.gov This interaction with the CB1 receptor, a G protein-coupled receptor, is believed to contribute to the psychoactive and anxiolytic effects observed with kava (B3030397) consumption. nih.govwikipedia.org
Activation of the CB1 receptor by an agonist like yangonin typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence neurotransmitter release, with studies showing that CB1 receptor activation can decrease the release of both glutamate (B1630785) and GABA. wikipedia.org The analgesic effects of yangonin have also been linked to its action on spinal CB1 receptors. wikipedia.orgnih.gov Studies in rats have shown that the anti-nociceptive and anti-inflammatory hyperalgesia effects of yangonin can be reversed by a CB1 receptor antagonist, further solidifying the role of this receptor in its mechanism of action. nih.gov
| Parameter | Value | Reference |
| Binding Affinity (Ki) for CB1 Receptor | 0.72 μM | wikipedia.orgnih.gov |
| IC50 for CB1 Receptor | 1.79 μM | medchemexpress.com |
| Binding Affinity (Ki) for CB2 Receptor | > 10 μM | wikipedia.orgnih.gov |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B selectivity)
Yangonin is a potent inhibitor of monoamine oxidase (MAO), with a notable selectivity for MAO-B. wikipedia.orgnih.gov MAO enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. picmonic.com In vitro studies have demonstrated that yangonin inhibits human MAO-A with an IC50 of 1.29 μM and MAO-B with a significantly lower IC50 of 0.085 μM, indicating strong and preferential inhibition of MAO-B. nih.govthieme-connect.de The inhibition of both MAO-A and MAO-B by yangonin is reversible and competitive. thieme-connect.de
The enzyme-inhibitor dissociation constants (Ki) for yangonin have been determined to be 1.12 μM for MAO-A and 0.226 μM for MAO-B. thieme-connect.de This potent inhibition of MAO-B, which is primarily involved in the breakdown of dopamine, suggests that this mechanism may contribute to the central nervous system effects of kava, including its anxiolytic properties. nih.govthieme-connect.de By increasing the availability of these key neurotransmitters, MAO inhibition can have significant effects on mood and cognitive function. picmonic.com
| Enzyme | IC50 | Ki | Reference |
| MAO-A | 1.29 μM | 1.12 μM | nih.govthieme-connect.de |
| MAO-B | 0.085 μM | 0.226 μM | nih.govthieme-connect.de |
GABAA Receptor Modulation
Yangonin also modulates the activity of γ-aminobutyric acid type A (GABAA) receptors, which are the primary mediators of fast synaptic inhibition in the brain. wikipedia.orgnih.gov While the precise nature of this interaction is still under investigation, it is known that yangonin enhances the activity of GABAA receptors. wikipedia.org GABAA receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. nih.gov
The modulation of GABAA receptors by various compounds, such as benzodiazepines and barbiturates, is a well-established mechanism for producing sedative and anxiolytic effects. plos.org It is suggested that kavalactones, including yangonin, may interact with these receptors to produce some of their therapeutic effects. plos.orgplos.org However, some studies indicate that the interaction of kavalactones with the GABAA receptor may not occur at the classical benzodiazepine (B76468) binding site. plos.org
Cyclooxygenase-II (COX-II) Inhibition
Yangonin has been identified as the most potent inhibitor of cyclooxygenase-II (COX-II) among the six major kavalactones. wikipedia.org COX-II is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org By inhibiting COX-II, yangonin can reduce the synthesis of these pro-inflammatory molecules. wikipedia.orgnih.gov This mechanism contributes to the anti-inflammatory properties observed with kava extracts. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. wikipedia.orgd-nb.info
Nuclear Receptor Activation (e.g., Farnesoid X Receptor (FXR), Aryl Hydrocarbon Receptor (AhR))
Research into the effects of yangonin on nuclear receptors is an emerging area. While direct studies on Yangonin-d3 and the Farnesoid X Receptor (FXR) are limited, FXR is known to be a key regulator of bile acid, lipid, and glucose metabolism. mdpi.com
More specifically, the interaction of kavalactones with the Aryl Hydrocarbon Receptor (AhR) has been investigated. AhR is a ligand-activated transcription factor that regulates the expression of various genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes. wikipedia.orgnih.gov Studies have shown that some kavalactones, but not yangonin, significantly induce the expression of CYP1A1 through an AhR-dependent mechanism. nih.gov In silico molecular docking studies have suggested that yangonin does not have a favorable binding to AhR compared to other kavalactones like methysticin (B1662917). nih.gov AhR activation can lead to a wide range of cellular responses, and its role is complex, with both pro-inflammatory and anti-inflammatory effects depending on the ligand and cellular context. nih.gov
Intracellular Signaling Pathway Modulation
The interaction of yangonin with its molecular targets initiates a cascade of intracellular signaling events. For instance, as a CB1 receptor agonist, yangonin can modulate signaling pathways coupled to G protein-coupled receptors. wikipedia.org This can include the inhibition of adenylyl cyclase and modulation of ion channels.
Furthermore, yangonin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses. medchemexpress.com It achieves this by suppressing the transcriptional activity of the RelA/p65 subunit of NF-κB, without affecting the degradation of its inhibitor, IκBα, or the nuclear translocation and DNA-binding activity of NF-κB. medchemexpress.com Yangonin has also been observed to significantly impair the activation of ERK 1/2 and JNK, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway, but does not inhibit TNF-α-induced activation of p38. medchemexpress.com
The modulation of these signaling pathways, including the PI3K-AKT-mTOR pathway which is crucial for cell growth and survival, represents a significant area of research for understanding the full spectrum of yangonin's biological effects. monash.edumdpi.com
Autophagy Induction and Related Gene Expression (e.g., Beclin, ATG5)
Yangonin has been identified as a potent inducer of autophagy, a cellular process of self-degradation that is crucial for cellular homeostasis and survival. nih.govresearchgate.netnih.govjbr-pub.org.cn Studies have demonstrated that Yangonin's ability to induce autophagy is linked to the increased expression of key autophagy-related genes, specifically Beclin-1 and ATG5. nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cn Beclin-1 is a critical component in the initiation of autophagosome formation, while ATG5 is essential for the elongation of the autophagosome membrane. nih.govjbr-pub.org.cn Research in bladder cancer cell lines showed that treatment with Yangonin led to a notable increase in the protein levels of both Beclin-1 and ATG5, confirming its role in promoting the autophagic process. nih.gov However, the protein levels of other autophagy-related proteins like ATG7 and ATG12 were not significantly altered by Yangonin treatment. nih.gov This selective upregulation suggests a specific mechanism of action in its induction of autophagy.
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition and Downstream Effectors (e.g., Akt, PRAS40, rpS6, p70S6K, 4E-BP1)
A primary mechanism through which Yangonin induces autophagy is by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cn Yangonin's inhibitory effect on the mTOR pathway involves the modulation of both upstream and downstream signaling molecules. nih.govresearchgate.net
Upstream of mTOR, Yangonin treatment has been shown to increase the expression of Liver Kinase B1 (LKB1) and decrease the phosphorylation of Akt (also known as Protein Kinase B). nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cn The decreased phosphorylation of Akt leads to reduced phosphorylation of proline-rich Akt substrate of 40 kDa (PRAS40), a negative regulator of mTORC1. nih.govresearchgate.netjbr-pub.org.cn
Downstream of mTORC1, Yangonin treatment results in the decreased phosphorylation of several key effectors, including ribosomal protein S6 (rpS6), p70S6 kinase (p70S6K), and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cn The dephosphorylation of 4E-BP1 leads to its increased binding to the eukaryotic translation initiation factor eIF4E, which in turn inhibits cap-dependent translation, a critical step in protein synthesis and cell growth. nih.govjbr-pub.org.cn This cascade of events demonstrates Yangonin's comprehensive inhibition of the mTOR pathway.
Nrf2 Activation and Cellular Antioxidant Responses
Yangonin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the cellular antioxidant response. lktlabs.comwikipedia.org The Nrf2-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. nih.gov Activation of Nrf2 upregulates the expression of numerous antioxidant and detoxifying enzymes, thereby protecting cells from damage induced by reactive oxygen species. nih.govamegroups.org
In neuronal and astroglial cells, Yangonin, along with other kavalactones like methysticin and kavain (B167398), was found to activate the Nrf2 pathway. lktlabs.comwikipedia.orgresearchgate.net This activation provides protection against neurotoxicity induced by amyloid-β peptide, a key factor in Alzheimer's disease. lktlabs.comwikipedia.org The activation of Nrf2 by Yangonin underscores its potential as a neuroprotective agent by bolstering the cell's intrinsic antioxidant capabilities. lktlabs.comwikipedia.orgnih.gov
In Vitro and Preclinical Animal Models for Mechanistic Elucidation
The biological activities of Yangonin have been investigated in various in vitro and preclinical models, providing valuable insights into its mechanisms of action.
Cancer Cell Line Studies (e.g., Bladder Cancer Cells, Synergy with Apoptosis-Inducing Agents)
In the context of cancer, Yangonin has demonstrated significant anti-cancer activity, particularly in bladder cancer cell lines. nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cn It has been shown to reduce the viability of bladder cancer cells derived from various stages of the disease. nih.govresearchgate.netnih.gov The primary mechanism for this anti-cancer effect is the induction of autophagic cell death through the inhibition of the mTOR pathway. nih.govresearchgate.netnih.govjbr-pub.org.cnjbr-pub.org.cncaymanchem.com
Furthermore, research has revealed that Yangonin can act synergistically with apoptosis-inducing agents, such as docetaxel (B913) and another kavalactone, flavokawain A. nih.govresearchgate.netnih.govjbr-pub.org.cn In UMUC-3 bladder cancer cells, the combination of Yangonin with either docetaxel or flavokawain A resulted in a significantly greater inhibition of cell growth compared to treatment with any of the agents alone. nih.gov This synergistic effect suggests that combining Yangonin with conventional chemotherapeutic agents could be a promising strategy for cancer treatment. nih.govresearchgate.netnih.gov The growth inhibitory effects of Yangonin were found to be more pronounced in cells with normal expression of the tumor suppressor gene TSC1, indicating that the status of certain genes can influence the cellular response to Yangonin. nih.govresearchgate.netnih.gov
| Cell Line | Cancer Type | Key Findings with Yangonin Treatment |
| UMUC-3 | Bladder Cancer | Induces autophagic cell death; Inhibits mTOR pathway; Synergistic growth inhibition with docetaxel and flavokawain A. nih.gov |
| T24 | Bladder Cancer | Increased expression of Beclin-1 and ATG5. nih.gov |
| HT 1376 | Bladder Cancer | Reduced cell viability. jbr-pub.org.cn |
| HT 1197 | Bladder Cancer | Reduced cell viability. jbr-pub.org.cn |
Cholestasis Models (e.g., Estrogen-Induced Cholestasis)
Yangonin has shown protective effects in preclinical models of cholestasis, a condition characterized by the impairment of bile flow from the liver. researchgate.net Specifically, in a mouse model of estrogen-induced cholestasis, Yangonin treatment was found to ameliorate the condition. researchgate.netnih.gov
The protective mechanism of Yangonin in this model is attributed to its activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in maintaining bile acid homeostasis. researchgate.net Yangonin treatment led to an increase in bile flow and biliary bile acid output. researchgate.net This was achieved by inducing the expression of hepatic efflux transporters (Bsep and Mrp2) and inhibiting the hepatic uptake transporter (Ntcp). researchgate.net Additionally, Yangonin suppressed the synthesis of bile acids by repressing the expression of the enzymes Cyp7a1 and Cyp8b1, while promoting bile acid metabolism through the induction of Sult2a1. researchgate.net In vitro experiments confirmed that these effects were dependent on FXR activation. researchgate.net
Neuroprotective and Neuromodulatory Mechanisms in Cellular Assays
Yangonin exhibits significant neuroprotective and neuromodulatory activities in various cellular assays. lktlabs.comwikipedia.orgselleckchem.com One of its key mechanisms of action in the central nervous system is its interaction with the cannabinoid receptor 1 (CB1), where it acts as an agonist. wikipedia.orgmdpi.com This interaction with the endocannabinoid system may contribute to some of the known psychopharmacological effects of kava. wikipedia.orgcymitquimica.com
In addition to its effects on the CB1 receptor, Yangonin also potentiates the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. wikipedia.orgcaymanchem.comselleckchem.com Furthermore, as mentioned previously, Yangonin activates the Nrf2 antioxidant pathway in neuronal and astroglial cells, protecting them from amyloid-β-induced neurotoxicity. lktlabs.comwikipedia.org These multifaceted neuromodulatory and neuroprotective actions highlight the potential of Yangonin in the context of neurological and neurodegenerative disorders. lktlabs.comwikipedia.org
| Cellular System | Key Mechanistic Finding |
| Neuronal and Astroglial Cells | Activation of Nrf2 pathway, providing protection against amyloid-β-induced neurotoxicity. lktlabs.comwikipedia.orgresearchgate.net |
| Cannabinoid Receptor Assays | Acts as an agonist at the CB1 receptor. wikipedia.orgmdpi.com |
| GABAergic System Assays | Potentiates the effects of GABA-A receptors. wikipedia.orgcaymanchem.comselleckchem.com |
Antifungal and Antimicrobial Activity Mechanisms
Yangonin, a kavalactone derived from the Piper methysticum plant, has demonstrated notable antifungal and antimicrobial properties, although these are less studied than its psychoactive effects. wikipedia.org Research indicates its effectiveness against several fungal species, including Fusarium, Trichoderma, and Colletotrichum. wikipedia.org While the precise mechanisms are still under investigation, the lipophilic nature of yangonin is a key factor, allowing it to readily traverse biological membranes. cymitquimica.com
The proposed mechanisms for its antimicrobial action are multifaceted. A primary theory involves the disruption of the microbial cell membrane's integrity. unica.itmdpi.com The compound's ability to insert itself into the lipid bilayer can alter membrane fluidity and permeability, leading to the leakage of vital cytoplasmic contents and subsequent cell death. This mode of action is common among various lipophilic natural products.
Another potential pathway is the inhibition of crucial microbial enzymes. Yangonin may interfere with enzymes essential for processes like cell wall synthesis or key metabolic pathways. For instance, some studies on kava extracts have shown slight antifungal activity, suggesting an interaction with fungal-specific structures or enzymes. researchgate.net
Furthermore, yangonin may disrupt microbial communication systems like quorum sensing. This process is vital for bacteria and fungi to coordinate group behaviors such as biofilm formation. By interfering with these signaling pathways, yangonin could inhibit the establishment and virulence of microbial populations.
Finally, the induction of oxidative stress within the microbial cell is another plausible mechanism. Yangonin might promote the generation of reactive oxygen species (ROS), which can inflict damage on cellular components like DNA, proteins, and lipids, a common strategy for antimicrobial agents. mdpi.com
Structure-Activity Relationship (SAR) Studies of Yangonin and Its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of yangonin and its derivatives relates to their biological functions. These studies help identify the key molecular features responsible for their therapeutic effects and guide the development of new, more potent, and selective compounds, including isotopically labeled tracers like this compound.
The biological activity of yangonin is closely tied to its distinct structural motifs. Research has identified several key features that determine its binding affinity for various biological targets, including cannabinoid and other receptors.
The α,β-Unsaturated δ-Lactone Ring : This core component is considered essential for the bioactivity of kavalactones. Its chemical properties are believed to facilitate interactions with target proteins.
The Styryl Group at C6 : This part of the molecule significantly influences the compound's lipophilicity and how it fits into the binding pockets of receptors. Research on yangonin analogues has shown that substitutions on the pendant aryl ring are critical for activity. mdpi.comdntb.gov.ua For example, analogues with 4-trifluoromethoxy or 4-phenoxy substitutions showed greater activity than the parent yangonin. mdpi.comdntb.gov.uagriffith.edu.au Conversely, placing a methoxy (B1213986) group at the 2- or 3-position on the phenyl ring resulted in a significant loss of effect. mdpi.comgriffith.edu.au
The 4-Methoxy Group : This group on the pyrone ring is important for interactions within receptor binding sites, likely through hydrogen bonding.
| Structural Motif | Importance in Biological Activity | Example of Modification Effect |
|---|---|---|
| α,β-Unsaturated δ-Lactone Ring | Considered essential for the core activity of kavalactones. | Ring opening typically leads to loss of activity. |
| Styryl Group (at C6) | Influences lipophilicity and receptor pocket interactions. Crucial for activity. | 4-substituents on the aryl ring are required for activity. mdpi.comdntb.gov.ua |
| 4-Methoxy Group (on pyrone ring) | Participates in hydrogen bonding within receptor sites. | Modifications can alter the binding profile. |
Deuteration involves substituting hydrogen atoms with their heavier isotope, deuterium (B1214612). This modification is a strategic tool in medicinal chemistry to enhance a compound's metabolic stability without altering its fundamental pharmacology. juniperpublishers.com For this compound, this isotopic labeling is primarily used in research settings.
The key impact of deuteration lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased strength can slow down the rate of metabolic reactions that involve breaking this bond, particularly those mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.com By reducing the rate of metabolism, deuteration can increase the compound's half-life and systemic exposure. juniperpublishers.com
This altered metabolic profile can, in turn, affect biological activity. By slowing the conversion to potentially less active metabolites, the potency and duration of the parent compound's action may be enhanced. In the case of this compound, this isotopic labeling is invaluable for pharmacokinetic and metabolic studies, as it allows researchers to accurately track the compound and distinguish it from its non-deuterated counterparts.
| Property | Yangonin (Non-Deuterated) | This compound (Deuterated) |
|---|---|---|
| Metabolism Rate | Metabolized by CYP450 enzymes at a standard rate. | Metabolism may be slowed due to the kinetic isotope effect. juniperpublishers.com |
| Biological Half-life | Standard half-life. | Potentially longer half-life due to slower metabolism. juniperpublishers.com |
| Primary Use | Studied for its inherent biological activities. | Used as an internal standard or tracer in pharmacokinetic studies. |
Computational tools like molecular docking and molecular dynamics simulations are instrumental in elucidating the interactions between yangonin and its biological targets. These methods provide detailed insights into the binding modes and affinities, guiding the rational design of novel derivatives.
Molecular docking studies have been employed to predict how yangonin fits into the binding sites of various receptors. For instance, in silico docking has explored the binding of kavalactones to the aryl hydrocarbon receptor (AhR), revealing that methysticin and dihydromethysticin (B1670609) had more favorable binding compared to yangonin. nih.govresearchgate.net Other studies have used docking to find correlations between scoring functions and the biological activity of cannabinoid ligands at CB1 and CB2 receptors. online-journals.org Such simulations identify key amino acid residues that interact with yangonin's structural features, such as the methoxy group or the styryl moiety, through hydrogen bonds or hydrophobic interactions.
These computational approaches are also used to rationalize SAR data. By comparing the docking scores and predicted binding poses of a series of yangonin analogues, researchers can build models that correlate specific structural changes with observed differences in biological activity. mdpi.comdntb.gov.uagriffith.edu.au For example, a study investigating the hepatoprotective effects of yangonin used a two-dimensional virtual screening strategy to identify it as a farnesoid X receptor (FXR) agonist. nih.gov This finding was later confirmed through in vitro and in vivo experiments. nih.gov
Future Directions and Advanced Research Perspectives for Yangonin D3
Development of Novel Isotopic Labeling Approaches and Techniques
The synthesis of deuterated compounds like Yangonin-d3, where hydrogen atoms are replaced by deuterium (B1214612), is a key strategy for creating stable labeled internal standards for analytical studies. This process often targets metabolically stable positions within the molecule. The development of new isotopic labeling methods is crucial for advancing research in various fields, including proteomics and drug discovery.
Recent advancements have focused on creating more efficient and site-selective labeling techniques. For instance, novel methods for incorporating carbon isotopes into bioactive molecules using near-stoichiometric amounts of labeled carbon dioxide have been developed, streamlining the labeling process and reducing waste. au.dk This approach offers a practical and cost-effective way to produce labeled compounds for studying metabolic pathways and pharmacological properties. au.dk
In the realm of proteomics, combined precursor isotopic labeling and isobaric tagging (cPILOT) has emerged as a powerful quantitation scheme. nih.gov This technique allows for the identification and quantification of modified peptides in multiple samples within a single experiment, enhancing multiplexing capabilities. nih.gov Further refinements to the cPILOT workflow aim to enable global tagging of all peptides in a mixture, improving the scope of quantitative proteomics. nih.gov
The synthesis of novel tags for stable isotopic labeling of carbohydrates is another area of active development. nih.gov These tags allow for the controlled incorporation of isotopes, facilitating the direct comparison of multiple samples in a single mass spectral analysis. nih.gov Such advancements are critical for the quantitative analysis of complex biological molecules.
Future research in the isotopic labeling of this compound and other natural products will likely focus on:
Developing more sophisticated and selective labeling protocols. ibs.fr
Inventing new precursors for introducing isotopic labels. ibs.fr
Improving the efficiency of assignment strategies for complex molecules. ibs.fr
These advancements will continue to push the boundaries of what can be studied using isotopically labeled compounds, providing deeper insights into their biological functions and mechanisms of action.
Integration of this compound Research with Systems Biology and Multi-omics Data
The integration of data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is becoming increasingly vital for a holistic understanding of biological systems. nih.govresearchgate.net As a downstream product of numerous gene, transcript, and protein interactions, metabolites like this compound are at the heart of these complex networks. nih.govresearchgate.net Therefore, integrating this compound research with systems biology and multi-omics data can provide a more comprehensive picture of its physiological effects.
Metabolomics, in particular, plays a crucial role in bridging the gap between genotype and phenotype, offering a direct reflection of a biological system's dynamics. tum.de Non-targeted metabolomics profiling can uncover novel insights by simultaneously measuring thousands of signals, which is especially valuable in discovery-oriented studies. tum.de The application of such approaches to this compound research could reveal previously unknown metabolic pathways and interactions.
The challenges in integrating diverse omics datasets are significant due to their inherent differences. nih.govresearchgate.net However, the metabolomics research community is actively developing methods, software tools, and databases to facilitate this integration. nih.govresearchgate.net A key strategy involves using metabolomics data to assist in the interpretation of complex multi-omics datasets. nih.govresearchgate.net
Future directions for integrating this compound research within a systems biology framework include:
Utilizing multi-omics approaches to create a comprehensive molecular profile of the biological systems affected by this compound.
Employing advanced data analysis and mathematical modeling to understand the complex interactions between this compound and various cellular components.
Leveraging integrated datasets to identify biomarkers and predict the physiological response to this compound.
This integrated approach holds the promise of unlocking the full potential of this compound research, ultimately leading to a deeper understanding of its role in biological processes.
Exploration of this compound in Advanced Preclinical Models (e.g., Organoids, Microphysiological Systems)
The use of advanced in vitro models like organoids and microphysiological systems (MPS) is revolutionizing preclinical drug development and toxicity testing. nih.govnih.gov These three-dimensional (3D) models more accurately replicate the complex architecture and function of human organs compared to traditional 2D cell cultures, offering a more physiologically relevant environment for studying drug responses. frontiersin.orgrcsi.comijstemcell.com
Organoids are self-organizing 3D tissue cultures derived from stem cells that can mimic the complexity of an organ, including multiple cell types. nih.govijstemcell.com They have shown great promise in modeling diseases and evaluating the efficacy and safety of new drugs. nih.govfrontiersin.orgrcsi.com Microphysiological systems, or "organs-on-a-chip," are highly controlled fluidic culture systems that can emulate the physiological conditions of organs, such as perfusion and mechanical forces. nih.govfrontiersin.orgrcsi.com
The integration of organoid technology with MPS offers a synergistic approach to preclinical testing, combining the biological complexity of organoids with the controlled environment of microfluidics. frontiersin.orgrcsi.com This combination can enhance the predictive power of in vitro models, potentially reducing the reliance on animal testing and accelerating the drug development process. nih.govijstemcell.com
The exploration of this compound in these advanced preclinical models could provide valuable insights into its mechanisms of action and potential therapeutic applications. Specific areas of investigation could include:
Assessing the effects of this compound on organoid models of various tissues to understand its tissue-specific responses.
Utilizing MPS to study the pharmacokinetics and pharmacodynamics of this compound in a controlled, human-relevant system.
Employing these models to investigate the potential toxicity of this compound and its metabolites on different organ systems.
By leveraging these cutting-edge technologies, researchers can gain a more comprehensive and accurate understanding of the biological activities of this compound.
Computational Chemistry and Artificial Intelligence in Predicting this compound Interactions and Properties
Computational chemistry and artificial intelligence (AI) are transforming the landscape of drug discovery and chemical research. acs.org These powerful tools allow for the in-silico investigation of molecular structures, reactivities, and interactions, providing insights that can guide experimental work and accelerate the discovery process. acs.orgvivabiotech.com
The application of computational methods to this compound research can offer predictions about its physicochemical properties, metabolic fate, and potential biological targets. Molecular dynamics simulations can bring static molecular models to life, providing a dynamic view of how this compound might interact with proteins and other biological macromolecules. acs.org
In the context of this compound, computational approaches can be employed to:
Predict its binding affinity to various receptors and enzymes.
Simulate its metabolic pathways and identify potential metabolites.
Use machine learning models trained on large chemical libraries to predict its bioactivity and potential off-target effects. openreview.net
Employ free energy perturbation (FEP) calculations to assess the impact of isotopic labeling on its binding properties. hotspotthera.com
The synergy between computational predictions and experimental validation is key to advancing our understanding of this compound and other natural products.
Contribution of this compound Research to Broader Natural Product Chemistry and Pharmacology Fields
Research on isotopically labeled natural products like this compound makes significant contributions to the broader fields of natural product chemistry and pharmacology. Natural products have historically been a rich source of new drugs, and ongoing research continues to uncover novel compounds with therapeutic potential. nih.govmdpi.com
The development and application of deuterated standards, such as this compound, are crucial for accurate quantification in pharmacokinetic and metabolic studies. nih.gov This, in turn, facilitates a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent natural product. Such knowledge is essential for the development of natural product-based therapies.
Furthermore, the synthesis of derivatives and analogs of natural products like yangonin (B192687) provides valuable structure-activity relationship (SAR) data, guiding the design of new compounds with improved efficacy and safety profiles. researchgate.netfrontiersin.org The chemical synthesis of complex natural products also drives innovation in synthetic methodology. frontiersin.orgmdpi.com
The study of natural products and their isotopologues contributes to:
Drug Discovery and Development: Providing lead compounds and tools for pharmacological investigation. nih.govufl.edu
Chemical Biology: Offering probes to explore biological pathways and mechanisms of action.
Analytical Chemistry: Driving the development of more sensitive and specific analytical methods. nih.gov
Medicinal Chemistry: Inspiring the design and synthesis of novel therapeutic agents. npracademy.comtaylorfrancis.com
The insights gained from research on this compound extend beyond this single compound, enriching the collective knowledge base of natural product science and paving the way for future discoveries.
Q & A
Q. Key Considerations :
- Use deuterated internal standards (e.g., Yangonin-d6) to correct for ion suppression in MS .
- For tissue samples, optimize extraction protocols to minimize phospholipid interference .
What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
Advanced Research Question
Discrepancies often arise from model-specific factors (e.g., enzyme expression, bioavailability). Methodological approaches include:
- Comparative analysis : Conduct parallel experiments in hepatocytes, microsomes, and animal models to identify species-dependent metabolism .
- Data triangulation : Integrate pharmacokinetic (PK) data with transcriptomic profiles of metabolic enzymes .
- Contextual validation : Replicate conflicting studies under standardized conditions (e.g., pH, incubation time) to isolate variables .
Q. Example Workflow :
Hypothesis generation : Identify conflicting pathways (e.g., CYP3A4 vs. CYP2D6 dominance) .
Controlled experimentation : Use enzyme-selective inhibitors in vitro .
Statistical reconciliation : Apply Bayesian models to weigh evidence from disparate studies .
How can researchers optimize this compound stability studies for long-term pharmacokinetic modeling?
Advanced Research Question
Stability impacts PK reliability, especially for deuterated compounds prone to back-exchange:
- Stress testing : Expose this compound to extreme pH, light, and temperature to identify degradation thresholds .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
- Matrix-specific protocols : Adjust stabilizers (e.g., antioxidants) for plasma vs. cerebrospinal fluid .
Table 2 : Stability Study Design Parameters
What methodological frameworks are effective for integrating this compound pharmacokinetics with multi-omics datasets?
Advanced Research Question
Multi-omics integration requires alignment of temporal and spatial resolution:
- Time-series sampling : Collect PK data at intervals matching transcriptomic/proteomic timepoints .
- Data normalization : Use batch correction algorithms (e.g., ComBat) to harmonize LC-MS/MS and RNA-seq data .
- Pathway mapping : Tools like MetaboAnalyst or KEGG link this compound metabolites to enzyme expression profiles .
Q. Critical Pitfalls to Avoid :
- Temporal mismatch : Omics data collected at incompatible timepoints can obscure causal relationships .
- Overinterpretation : Correlation ≠ causation; validate hypotheses with knockdown/knockout models .
How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Basic Research Question
Variability compromises reproducibility. Mitigation strategies include:
- Standardized synthesis protocols : Document reaction conditions (e.g., solvent purity, catalyst lot) .
- Cross-batch validation : Test 3+ independent batches in pilot studies before scaling .
- Blinded analysis : Ensure PK researchers are unaware of batch identifiers to reduce bias .
What statistical methods are appropriate for analyzing dose-response relationships of this compound in neuropharmacological studies?
Advanced Research Question
Dose-response complexity (e.g., biphasic effects) demands advanced analytics:
- Non-linear modeling : Fit data to sigmoidal or bell-shaped curves using tools like GraphPad Prism .
- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values in small-sample studies .
- Meta-analysis : Aggregate data from multiple studies to identify consensus efficacy thresholds .
How can isotopic dilution effects be minimized when using this compound as an internal standard in quantitative assays?
Basic Research Question
Isotopic dilution skews quantification. Best practices include:
- Matched ionization efficiency : Confirm this compound and analyte have similar ionization profiles in MS .
- Concentration optimization : Use a deuterated standard concentration within 2x of the analyte .
- Matrix calibration : Validate in biological matrices (e.g., plasma) to account for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
